(4-Methoxy-3,5-dimethylphenyl)acetic acid
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Overview
Description
(4-Methoxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylacetic acid, characterized by the presence of methoxy and dimethyl substituents on the benzene ring
Scientific Research Applications
(4-Methoxy-3,5-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Studied for its potential use in drug development, particularly in designing compounds with selective inhibition of cyclooxygenase-2 (COX-2) enzymes.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
Target of Action
It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of SM cross-coupling reactions, (4-Methoxy-3,5-dimethylphenyl)acetic acid may interact with its targets through a series of steps. These include oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, this compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3,5-dimethylphenyl)acetic acid typically involves the alkylation of 4-methoxy-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the methoxy and dimethyl substituents, resulting in different chemical and biological properties.
4-Methoxyphenylacetic acid: Contains a methoxy group but lacks the dimethyl substituents.
3,5-Dimethylphenylacetic acid: Contains dimethyl groups but lacks the methoxy substituent.
Uniqueness: (4-Methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combined presence of methoxy and dimethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(6-10(12)13)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCUVPXQKJUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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